molecular formula C10H12BrNO B13039104 7-Bromo-5-methylchroman-4-amine

7-Bromo-5-methylchroman-4-amine

Cat. No.: B13039104
M. Wt: 242.11 g/mol
InChI Key: DBQGXEWWFAYWFZ-UHFFFAOYSA-N
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Description

7-Bromo-5-methylchroman-4-amine is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylchroman-4-amine typically involves the bromination of a chromanone precursor followed by amination. One common method includes the bromination of 5-methylchroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methylchroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-5-methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylchroman-4-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields .

Biological Activity

7-Bromo-5-methylchroman-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the chroman family, characterized by a chroman ring with a bromine atom at the 7-position and a methyl group at the 5-position. This unique structure is believed to contribute to its biological activity.

Property Details
Molecular FormulaC10H10BrN
Molecular Weight241.1 g/mol
StructureChemical Structure

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. In vitro studies demonstrate that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of breast and lung cancer cells. A study reported an IC50 value of approximately 2.25 μM against specific cancer cell lines, indicating potent activity . The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits aldose reductase (ARL2), an enzyme involved in glucose metabolism that contributes to diabetic complications. This inhibition is significant as it suggests a role in managing diabetes-related conditions .
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage .
  • Cell Signaling Pathways : The compound influences various signaling pathways related to inflammation and cancer progression, including NF-kB and MAPK pathways, further highlighting its therapeutic potential.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In vitro Study on Cancer Cells : A study assessed the effect of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Diabetes Model : In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and reduced oxidative stress markers, indicating its potential as a therapeutic agent for diabetes management .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

7-bromo-5-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5,8H,2-3,12H2,1H3

InChI Key

DBQGXEWWFAYWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(CCO2)N)Br

Origin of Product

United States

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